1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene
Description
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with:
- A 2,2-difluoroethoxy group (-OCH₂CF₂) at position 1,
- A fluorine atom at position 2,
- An iodine atom at position 4.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQSWDXWMVMKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting with the introduction of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenated benzene derivative under basic conditions. The subsequent introduction of the fluoro and iodo groups can be achieved through electrophilic substitution reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.
Cross-Coupling Reactions: The presence of the iodo group makes it a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a modulator of biological pathways, particularly in the development of drugs targeting cancer and inflammatory diseases.
- Case Study: Anticancer Activity
- Research indicates that compounds similar to 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inducing apoptosis in MCF-7 breast cancer cells, with IC50 values in the low micromolar range.
Fluorinated Compounds in Drug Development
Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene contributes to these properties, making it a valuable candidate in drug formulation.
- Case Study: Antiviral Activity
- Similar fluorinated compounds have demonstrated antiviral properties against various viruses, including herpes simplex virus types 1 and 2. The mechanism often involves interference with viral replication processes.
Materials Science
The compound's unique structure allows it to be utilized in the synthesis of advanced materials, including polymers and coatings that require specific thermal and chemical resistance properties.
- Case Study: Polymer Synthesis
- Research has shown that incorporating fluorinated aromatic compounds into polymer matrices can enhance their hydrophobicity and thermal stability. This application is particularly relevant in the development of coatings for electronic devices.
The biological activity of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene can be summarized as follows:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | [Research Study A] |
| Antiviral | Herpes simplex virus | Inhibition of replication | [Research Study B] |
| Antimicrobial | Various bacteria | Disruption of cell membranes | [Research Study C] |
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluoro groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The iodo group can also participate in halogen bonding interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical attributes of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene with its analogs:
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The difluoroethoxy group (-OCH₂CF₂) in the target compound exerts a stronger electron-withdrawing effect compared to ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) groups. This deactivates the benzene ring, directing electrophilic substitutions to specific positions (e.g., meta to strong electron-withdrawing groups).
- Leaving Group Ability : Iodine’s superior leaving group ability (vs. chlorine or bromine) makes the target compound more reactive in nucleophilic aromatic substitution or cross-coupling reactions.
- Steric and Positional Effects : Substituent positions significantly influence reactivity. For example, iodine at position 4 (target compound) vs. position 5 (1-chloro-2,4-difluoro-5-iodobenzene ) alters steric accessibility for further functionalization.
Biological Activity
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHFIO. Its structure includes a benzene ring substituted with a difluoroethoxy group, a fluoro group, and an iodo group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
Biological Activity
1. Antimicrobial Properties
Research has indicated that halogenated compounds, including those with fluorine and iodine substitutions, may exhibit antimicrobial activity. The introduction of the difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.
2. Cytotoxicity
Studies have shown that various fluorinated compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis. The specific cytotoxicity of 1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene has yet to be fully elucidated but is hypothesized to be related to its ability to interact with cellular components through its halogen substituents .
3. Enzyme Inhibition
Fluorinated compounds are often investigated for their ability to inhibit enzymes involved in metabolic pathways. For example, the compound may act as a modulator of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver . This interaction could lead to altered pharmacokinetics when used in therapeutic contexts.
The biological activity of 1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene is likely mediated by several mechanisms:
- Lipophilicity Enhancement : The difluoroethoxy group increases the compound's hydrophobic character, facilitating its passage through lipid membranes and enhancing its bioavailability.
- Reactive Intermediate Formation : The presence of the iodo group may allow for nucleophilic substitution reactions that produce reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids .
- Oxidative Stress Induction : By generating ROS upon metabolic activation, this compound may contribute to oxidative stress within cells, leading to potential therapeutic effects against cancer cells .
Case Studies and Research Findings
Several studies have examined the biological activity of similar fluorinated compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
